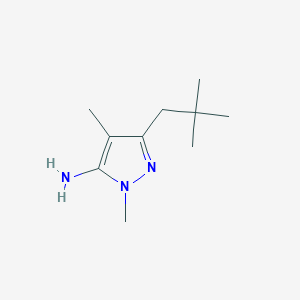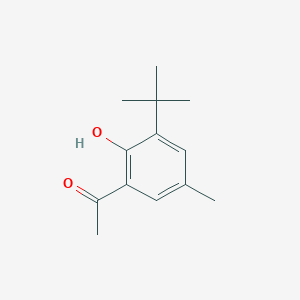
1-(3-Tert-butyl-2-hydroxy-5-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Tert-butyl-2-hydroxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C13H18O2. It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with an ethanone moiety.
Vorbereitungsmethoden
The synthesis of 1-(3-Tert-butyl-2-hydroxy-5-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-tert-butyl-2-hydroxy-5-methylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Parameters such as temperature, solvent choice, and reaction time are carefully controlled. For example, using dimethylsulfoxide as a co-solvent and optimizing enzyme loading and substrate concentration can significantly enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
1-(3-Tert-butyl-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides . Major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Tert-butyl-2-hydroxy-5-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 1-(3-Tert-butyl-2-hydroxy-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to modulate various biochemical processes, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Tert-butyl-2-hydroxy-5-methylphenyl)ethan-1-one can be compared with similar compounds such as:
2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol: Known for its use in pharmaceuticals as a beta-blocker.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in various industrial applications
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C13H18O2/c1-8-6-10(9(2)14)12(15)11(7-8)13(3,4)5/h6-7,15H,1-5H3 |
InChI-Schlüssel |
CMMOGQOBZJYXTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


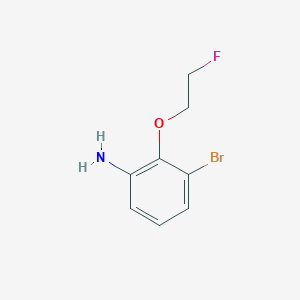
![(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B15238815.png)
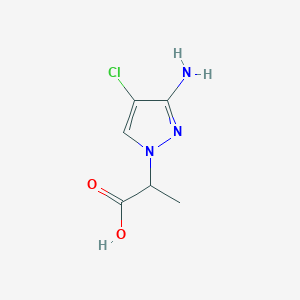
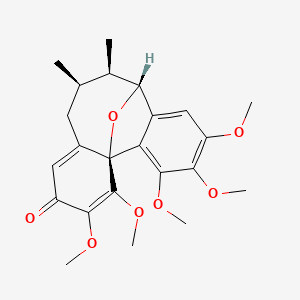
![5-{(Z)-[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B15238832.png)

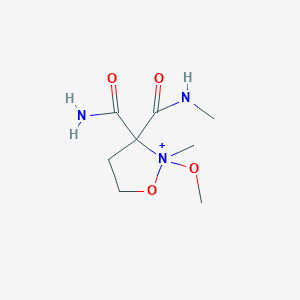
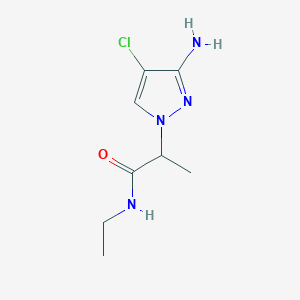
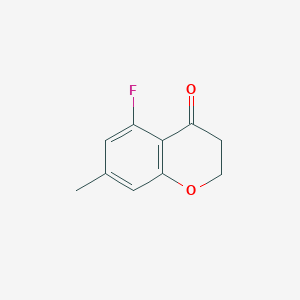

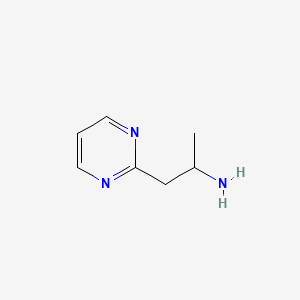
![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
